LY2795050 LY2795050 LY2795050 is a κ-opioid receptor antagonist (Ki = 0.722 nM). It is selective for κ-opioid receptors over μ- and δ-opioid receptors (Kis = 25.8 and 153 nM, respectively). LY2795050 (0.1 mg/kg, i.p.) reduces immobility time in the forced swim test, as well as reduces salvinorin A-induced decreases in grooming time in the splash test, indicating antidepressant-like activity, in mice.
LY2795050 is a nobel kappa opioid receptor selective antagonist
Brand Name: Vulcanchem
CAS No.: 1346133-08-1
VCID: VC0534004
InChI: InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)/t21-/m0/s1
SMILES: C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4
Molecular Formula: C23H22ClN3O2
Molecular Weight: 407.9 g/mol

LY2795050

CAS No.: 1346133-08-1

Cat. No.: VC0534004

Molecular Formula: C23H22ClN3O2

Molecular Weight: 407.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LY2795050 - 1346133-08-1

Specification

Description LY2795050 is a κ-opioid receptor antagonist (Ki = 0.722 nM). It is selective for κ-opioid receptors over μ- and δ-opioid receptors (Kis = 25.8 and 153 nM, respectively). LY2795050 (0.1 mg/kg, i.p.) reduces immobility time in the forced swim test, as well as reduces salvinorin A-induced decreases in grooming time in the splash test, indicating antidepressant-like activity, in mice.
LY2795050 is a nobel kappa opioid receptor selective antagonist
CAS No. 1346133-08-1
Molecular Formula C23H22ClN3O2
Molecular Weight 407.9 g/mol
IUPAC Name 3-chloro-4-[4-[[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]phenoxy]benzamide
Standard InChI InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)/t21-/m0/s1
Standard InChI Key LOOCZNLSXJHWTG-NRFANRHFSA-N
Isomeric SMILES C1C[C@H](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4
SMILES C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4
Canonical SMILES C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4
Appearance Solid powder

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